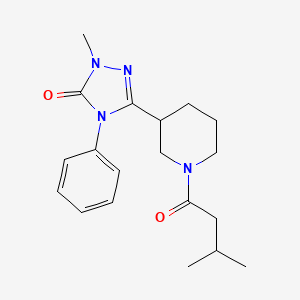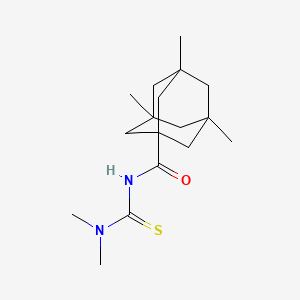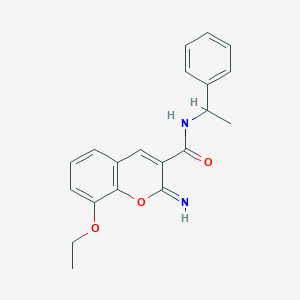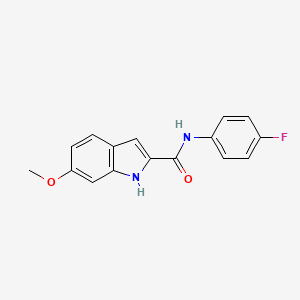![molecular formula C13H18F2N2O2S B11115833 1-[(2,5-Difluorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B11115833.png)
1-[(2,5-Difluorophenyl)sulfonyl]-4-isopropylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-Difluorophenyl)sulfonyl]-4-isopropylpiperazine is an organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a difluorophenyl group attached to a sulfonyl moiety, which is further connected to an isopropyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Difluorophenyl)sulfonyl]-4-isopropylpiperazine typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 4-isopropylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Difluorophenyl)sulfonyl]-4-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the difluorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazines or difluorophenyl derivatives.
Scientific Research Applications
1-[(2,5-Difluorophenyl)sulfonyl]-4-isopropylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-Difluorophenyl)sulfonyl]-4-isopropylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The difluorophenyl group may enhance the compound’s binding affinity and specificity. The piperazine ring provides structural flexibility, allowing the compound to adopt various conformations to interact with different targets.
Comparison with Similar Compounds
- 1-[(2,5-Difluorophenyl)sulfonyl]-4-phenylpiperazine
- 1-[(2,5-Difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine
- 1-[(2,5-Difluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine
Comparison: 1-[(2,5-Difluorophenyl)sulfonyl]-4-isopropylpiperazine is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in research and industry.
Properties
Molecular Formula |
C13H18F2N2O2S |
|---|---|
Molecular Weight |
304.36 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C13H18F2N2O2S/c1-10(2)16-5-7-17(8-6-16)20(18,19)13-9-11(14)3-4-12(13)15/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
GIJZRHUMUJOYCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11115769.png)

![4-{[4-(3-Chlorophenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11115790.png)
![Methyl 2-{[(4-benzylpiperazin-1-yl)acetyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate](/img/structure/B11115792.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide](/img/structure/B11115807.png)
![9-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11115812.png)

![Terephthalaldehyde 1,4-bis[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone](/img/structure/B11115826.png)
![2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate](/img/structure/B11115838.png)
![N-[(N'-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B11115839.png)



![2-[4-(3-methoxybenzyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11115871.png)
